molecular formula C4Br2N2S2 B3204745 2,5-Dibromothiazolo[5,4-d]thiazole CAS No. 1040390-19-9

2,5-Dibromothiazolo[5,4-d]thiazole

Cat. No.: B3204745
CAS No.: 1040390-19-9
M. Wt: 300 g/mol
InChI Key: MSUPZGGVRIRXAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dibromothiazolo[5,4-d]thiazole typically involves direct electrophilic aromatic substitution reactions. The bromination of thiazolo[5,4-d]thiazole can be achieved using N-halopyridine as the electrophile . The reaction is catalyzed by pyridine and can be carried out under mild conditions. Theoretical studies suggest that the direct C-halogenation is the favored mechanism .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromothiazolo[5,4-d]thiazole primarily undergoes electrophilic aromatic substitution reactions. It can also participate in nucleophilic substitution reactions due to the electron-deficient nature of the thiazole ring .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include mono- and di-substituted derivatives of thiazolo[5,4-d]thiazole .

Mechanism of Action

The mechanism by which 2,5-Dibromothiazolo[5,4-d]thiazole exerts its effects is primarily through its electron-deficient nature, which allows it to participate in various chemical reactions. The compound can activate or inhibit biochemical pathways by interacting with molecular targets such as enzymes and receptors . Its high oxidative stability and strong π-stacking interactions also contribute to its effectiveness in electronic applications .

Properties

IUPAC Name

2,5-dibromo-[1,3]thiazolo[5,4-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2N2S2/c5-3-7-1-2(10-3)8-4(6)9-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUPZGGVRIRXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(S1)Br)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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